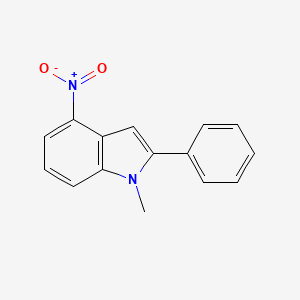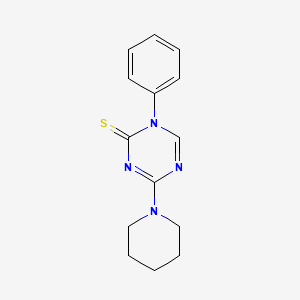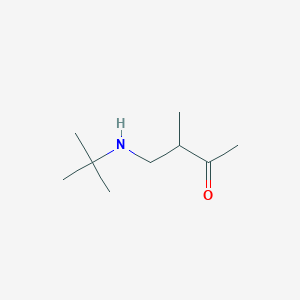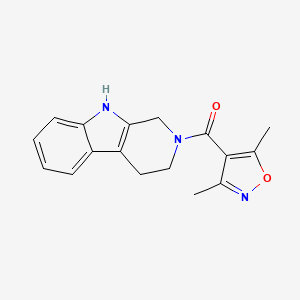![molecular formula C21H27N3O2 B11043805 4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043805.png)
4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known as 2,4,6-tri(4-aminophenyl)-1,3,5-triazine , belongs to the class of heterocyclic organic molecules.
- Its chemical formula is C21H24N6O2 .
- The compound features a fused pyrroloquinoline ring system with substituents at various positions.
- It has potential applications in pharmaceuticals and materials science.
Preparation Methods
- Synthetic Routes :
- One method involves the reaction of 4-aminobenzonitrile with trifluoromethanesulfonic acid (triflic acid) in dichloromethane under nitrogen protection.
- The reaction yields the desired compound after workup and purification.
- Industrial Production :
- Industrial-scale production methods may vary, but the synthetic route remains consistent.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation: Common oxidants like potassium permanganate or hydrogen peroxide.
- Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
- Substitution: Acid-catalyzed or base-catalyzed reactions.
- Major Products :
- Oxidation may yield N-oxides or other functionalized derivatives.
- Reduction could lead to partially saturated forms.
- Substitution reactions may modify the substituents.
Scientific Research Applications
- Chemistry :
- Used as a building block for designing novel organic materials.
- Investigated for its photophysical properties.
- Biology and Medicine :
- Potential as a drug candidate due to its heterocyclic scaffold.
- Further research needed to explore its biological activity.
- Industry :
- May find applications in dye synthesis, polymer chemistry, or materials science.
Mechanism of Action
- Targets and Pathways :
- Research is ongoing, but the compound’s effects likely involve interactions with cellular receptors or enzymes.
- Specific targets remain to be elucidated.
Comparison with Similar Compounds
- Uniqueness :
- Its fused pyrroloquinoline structure sets it apart from other triazine derivatives.
- Similar Compounds :
- Other triazine-based compounds, such as melamine and cyanuric acid, share some structural features.
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
9,11,11-trimethyl-5-[(E)-2-(4-methylpiperazin-1-yl)ethenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
InChI |
InChI=1S/C21H27N3O2/c1-14-13-21(2,3)24-18-16(14)6-5-15(17(18)19(25)20(24)26)7-8-23-11-9-22(4)10-12-23/h5-8,14H,9-13H2,1-4H3/b8-7+ |
InChI Key |
JLCCVIRETQCZEN-BQYQJAHWSA-N |
Isomeric SMILES |
CC1CC(N2C3=C1C=CC(=C3C(=O)C2=O)/C=C/N4CCN(CC4)C)(C)C |
Canonical SMILES |
CC1CC(N2C3=C1C=CC(=C3C(=O)C2=O)C=CN4CCN(CC4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-3-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11043739.png)
![4,6-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11043742.png)
![N-{1-[(3-ethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11043749.png)
![3-ethyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11043763.png)
![1,4',4',6'-tetramethyl-4-(phenylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11043766.png)
![4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11043769.png)

![(1S,2R,6R,8S,9R)-N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11043778.png)
![6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B11043779.png)


![1H-1,3-Benzimidazole-2-methanol, 1-[(2,5-dimethylphenyl)methyl]-alpha-phenyl-](/img/structure/B11043794.png)
